![molecular formula C14H12O2 B040117 3-(2-Methoxyphenyl)benzaldehyde CAS No. 122801-57-4](/img/structure/B40117.png)
3-(2-Methoxyphenyl)benzaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(2-Methoxyphenyl)benzaldehyde involves multiple steps, including reactions that yield complex structures. A study conducted by Özay et al. (2013) describes the synthesis of a compound from the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene, characterized by various spectroscopic techniques, including MS, IR, 1H NMR, and X-ray analysis (Özay et al., 2013). Another approach involves the microwave-assisted synthesis of substituted 3-phenylpropionic acids from benzaldehydes, demonstrating an efficient method for producing related compounds in a short time frame (Sharma et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(2-Methoxyphenyl)benzaldehyde has been elucidated through various spectroscopic and X-ray crystallography methods. Ribeiro-Claro et al. (2002) investigated the crystal structure of 2-methoxy-benzaldehyde, revealing intra- and intermolecular C–H…O short contacts, indicative of dimer formation (Ribeiro-Claro et al., 2002).
Chemical Reactions and Properties
The chemical reactions and properties of 3-(2-Methoxyphenyl)benzaldehyde derivatives showcase their versatility. Kobayashi et al. (2013) described the synthesis of 3‐Aryl‐2‐methoxyinden‐1‐one phenylhydrazones via cyclization of 2‐(1‐Aryl‐2‐methoxyethenyl)benzaldehyde phenylhydrazones, highlighting the compound's reactive nature (Kobayashi et al., 2013).
Physical Properties Analysis
Physical properties such as crystal structure and phase behavior provide insights into the compound's characteristics. Studies like those by Ribeiro-Claro et al. (2002) contribute to understanding these aspects by analyzing the dimerization equilibrium and vibrational spectroscopy of related molecules.
Chemical Properties Analysis
The chemical properties of 3-(2-Methoxyphenyl)benzaldehyde and its derivatives are influenced by their molecular structure. Dabdoub et al. (2012) explored the homologation of benzaldehydes, revealing how structural modifications can lead to varied chemical reactivity and potential applications in synthesis (Dabdoub et al., 2012).
Scientific Research Applications
Enzyme Catalyzed Asymmetric Synthesis
Benzaldehyde lyase, a highly enantioselective enzyme, has been utilized for the asymmetric synthesis of derivatives involving methoxyphenyl benzaldehyde compounds. This process, involving an aqueous-organic two-phase system, enables the efficient and selective formation of products with high enantioselectivity and yield, illustrating the compound's role in biocatalysis and organic synthesis (Kühl et al., 2007).
Green Chemistry Education
In an educational context, methoxyphenyl benzaldehyde derivatives serve as substrates in green chemistry experiments for undergraduate students. These experiments, utilizing ionic liquids as recyclable catalysts/reaction mediums, highlight the compound's utility in teaching sustainable chemical practices and introducing innovative ideas in chemical research (Verdía et al., 2017).
Crystallography and Material Science
Studies involving 2-methoxy-benzaldehyde have explored its interactions at the molecular level, such as dimer formation and C-H...O bonding, through X-ray crystallography and vibrational spectroscopy. This research provides insights into the structural and electronic properties of methoxyphenyl benzaldehyde derivatives, with implications for material science and molecular engineering (Ribeiro-Claro et al., 2002).
Luminescent Sensors
Methoxyphenyl benzaldehyde derivatives have been employed in the development of luminescent sensors, demonstrating their capability in detecting environmental pollutants and hazardous substances. These sensors exhibit high sensitivity and selectivity, making them valuable tools for environmental monitoring and safety (Sun et al., 2017).
Safety and Hazards
The safety information available indicates that “3-(2-Methoxyphenyl)benzaldehyde” has some hazards associated with it. It has the GHS07 pictogram and the signal word “Warning” is used for it . The hazard statements include H302, H315, H319, H335 . The precautionary statement P261 is also associated with it .
properties
IUPAC Name |
3-(2-methoxyphenyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-15/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJZSURASXVTDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374827 |
Source
|
Record name | 3-(2-methoxyphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)benzaldehyde | |
CAS RN |
122801-57-4 |
Source
|
Record name | 3-(2-methoxyphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 122801-57-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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